molecular formula C11H19N3O2 B12911710 3(2H)-Pyridazinone, 6-[2-(diethylamino)ethoxy]-2-methyl- CAS No. 573983-28-5

3(2H)-Pyridazinone, 6-[2-(diethylamino)ethoxy]-2-methyl-

Cat. No.: B12911710
CAS No.: 573983-28-5
M. Wt: 225.29 g/mol
InChI Key: DWUASBFQTSPVQZ-UHFFFAOYSA-N
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Description

6-(2-(Diethylamino)ethoxy)-2-methylpyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazine family It is characterized by the presence of a diethylaminoethoxy group attached to a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-(Diethylamino)ethoxy)-2-methylpyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Diethylaminoethoxy Group: The diethylaminoethoxy group can be introduced via nucleophilic substitution reactions. This involves reacting the pyridazinone core with diethylaminoethanol in the presence of a suitable base, such as sodium hydride or potassium carbonate, under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethoxy group, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylaminoethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkoxides, thiolates, or amines can be used under basic conditions.

Major Products:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted pyridazinones depending on the nucleophile used.

Scientific Research Applications

6-(2-(Diethylamino)ethoxy)-2-methylpyridazin-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity on central nervous system receptors.

    Material Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the formulation of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 6-(2-(Diethylamino)ethoxy)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethoxy group enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of neurotransmitter receptors, leading to altered signaling pathways and physiological responses.

Comparison with Similar Compounds

    2-(Diethylamino)ethanol: A related compound with similar structural features but lacking the pyridazinone core.

    2-(Dimethylamino)ethoxyethanol: Another similar compound with a dimethylamino group instead of a diethylamino group.

Uniqueness: 6-(2-(Diethylamino)ethoxy)-2-methylpyridazin-3(2H)-one is unique due to the presence of both the pyridazinone core and the diethylaminoethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

573983-28-5

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

6-[2-(diethylamino)ethoxy]-2-methylpyridazin-3-one

InChI

InChI=1S/C11H19N3O2/c1-4-14(5-2)8-9-16-10-6-7-11(15)13(3)12-10/h6-7H,4-5,8-9H2,1-3H3

InChI Key

DWUASBFQTSPVQZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=NN(C(=O)C=C1)C

Origin of Product

United States

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